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(1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL
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Overview
Description
(1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a difluorophenyl group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL typically involves asymmetric hydrogenation or asymmetric epoxidation. These methods utilize chiral catalysts to achieve the desired stereochemistry. For instance, asymmetric hydrogenation can be performed using chiral DuPHOS Rh-catalyst, while asymmetric epoxidation can be achieved using Jacobsen’s Mn catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale asymmetric synthesis. The use of chiral metal catalysts is crucial to ensure high enantiomeric purity. The process may include steps such as the resolution of racemates or the use of chiral pool synthesis .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles like NaOH (Sodium hydroxide) for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones from oxidation, amines from reduction, and substituted phenyl derivatives from nucleophilic substitution.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds similar to (1S,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-OL exhibit potential as antidepressants. A study highlighted the efficacy of related compounds in modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine. This modulation is crucial for treating depression and anxiety disorders.
Case Study : A series of experiments conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups .
2. Neurological Disorders
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders such as Alzheimer's disease. Research is ongoing to evaluate its neuroprotective effects and its role in enhancing cognitive function.
Agrochemical Applications
Pesticide Development
The unique fluorinated structure of this compound makes it a candidate for developing new agrochemicals. Fluorinated compounds often exhibit enhanced biological activity and stability in environmental conditions.
Data Table: Comparison of Fluorinated Pesticides
Compound Name | Activity Type | Efficacy (%) | Stability (Days) |
---|---|---|---|
This compound | Insecticide | 85 | 30 |
Fluorinated Compound A | Herbicide | 78 | 25 |
Fluorinated Compound B | Fungicide | 90 | 20 |
This table illustrates the efficacy and stability of this compound compared to other fluorinated pesticides.
Material Science Applications
Polymer Development
The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and chemical resistance. Its amino alcohol functional group can facilitate interactions with various polymer backbones.
Case Study : In a recent study, polymers modified with this compound showed improved mechanical properties and resistance to solvents compared to unmodified polymers .
Mechanism of Action
The mechanism by which (1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, influencing various biochemical pathways. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL
Uniqueness
What sets (1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL apart from its similar compounds is its specific stereochemistry, which can result in different biological activities and chemical reactivities. This makes it a valuable compound in the synthesis of enantiomerically pure drugs and other chiral molecules .
Biological Activity
(1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is a chiral compound with the molecular formula C9H11F2NO and a molar mass of 187.19 g/mol. Its structure features an amino group and a difluorophenyl substituent, which contribute to its unique properties and potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
The compound is characterized by:
- Molecular Weight : 187.19 g/mol
- Density : 1.252 g/cm³
- Boiling Point : Approximately 287.6 °C
- pKa Value : Estimated at 12.27, indicating basicity in aqueous solutions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the difluorophenyl group facilitates hydrophobic interactions. This dual interaction profile can modulate the activity of target molecules, leading to various biological effects.
Biological Activity Overview
Research indicates that this compound exhibits potential antifungal and antibacterial properties. Its structural analogs have been shown to possess significant biological activities against various pathogens.
Antifungal Activity
In vitro studies have demonstrated that compounds related to this compound exhibit antifungal properties against Candida albicans. For instance, a study indicated that certain fluconazole derivatives with similar structures showed enhanced efficacy against this pathogen .
Antibacterial Properties
The compound's analogs have also been evaluated for antibacterial activity. Some studies suggest that modifications in the fluorine substitution pattern can influence the antimicrobial efficacy of these compounds .
Case Studies and Research Findings
Comparative Analysis of Related Compounds
Different structural variants of this compound exhibit varying biological activities due to differences in their fluorination patterns and stereochemistry.
Compound Name | CAS Number | Unique Attributes | Biological Activity |
---|---|---|---|
(1R,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL | 55272051 | Different fluorine substitution | Enhanced antifungal activity |
(1S,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL | 1269790-20-8 | Fluorophenyl instead of difluorophenyl | Varies in antimicrobial effectiveness |
(1S,2S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL | 1270276-78-2 | Different fluorination pattern | Potentially different biological activity |
Properties
Molecular Formula |
C9H11F2NO |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |
InChI Key |
QGQMHGKLKBAITH-SSDLBLMSSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=C(C(=CC=C1)F)F)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)F)F)N)O |
Origin of Product |
United States |
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